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Executive Summary
Zelicapavir (formerly EDP-938) is a novel, orally bioavailable small molecule inhibitor of the

respiratory syncytial virus (RSV) nucleoprotein (N-protein). Preclinical studies have

demonstrated its potent, nanomolar activity against both RSV-A and RSV-B subtypes, including

a range of clinical isolates. Zelicapavir acts on a post-entry viral replication step and has

shown a high barrier to the development of resistance in vitro. In vivo, Zelicapavir has

demonstrated significant antiviral efficacy in a non-human primate model of RSV infection. This

document provides a comprehensive overview of the preclinical data, including detailed

experimental protocols and key quantitative findings, to support further research and

development of this promising antiviral candidate.

Mechanism of Action
Zelicapavir is a non-fusion replication inhibitor that targets the highly conserved RSV N-

protein.[1][2] The N-protein is essential for viral replication, encapsidating the viral RNA

genome to form the ribonucleoprotein (RNP) complex, which serves as the template for

transcription and replication by the viral RNA-dependent RNA polymerase. By binding to the N-

protein, Zelicapavir disrupts its function, thereby inhibiting viral replication at a post-entry stage

of the viral life cycle.[1][2] Time-of-addition studies have confirmed that Zelicapavir retains its

antiviral activity even when introduced well after the initial viral infection of cells.[3]
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Figure 1: Mechanism of Action of Zelicapavir in the RSV Life Cycle.

In Vitro Antiviral Activity
Zelicapavir has demonstrated potent antiviral activity against a range of RSV-A and RSV-B

laboratory strains and clinical isolates across various cell lines, including physiologically
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relevant primary human bronchial epithelial cells (HBECs).[1][2][3]

Quantitative Data: In Vitro Efficacy
The half-maximal effective concentrations (EC50) for Zelicapavir were determined using

cytopathic effect (CPE) inhibition assays and viral load reduction assays (RT-qPCR).
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Cell Line RSV Strain Assay Type EC50 (nM) Reference

HEp-2 RSV-A Long CPE Inhibition 52 ± 12 [2]

Viral Load

Reduction
89 ± 16 [2]

RSV-A2 CPE Inhibition 28 [3]

Viral Load

Reduction
54 [3]

RSV-B VR-549 CPE Inhibition 72 [3]

Viral Load

Reduction
110 [3]

A549 RSV-A Long CPE Inhibition 34 [3]

Viral Load

Reduction
84 [3]

Vero RSV-A Long CPE Inhibition 34 [3]

Viral Load

Reduction
70 [3]

HBECs RSV-A Long
Viral Load

Reduction
21 [1][2]

RSV-A M37
Viral Load

Reduction
23 [1][2]

RSV-B VR-955
Viral Load

Reduction
64 [1][2]

Clinical Isolates 10 RSV-A Strains
Virospot

Reduction
43 (average) [3]

10 RSV-B

Strains

Virospot

Reduction
51 (average) [3]

Experimental Protocols: In Vitro Assays
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Cell Lines: HEp-2 (human epidermoid carcinoma), A549 (human alveolar basal epithelial),

Vero (African green monkey kidney), and primary human bronchial epithelial cells (HBECs)

were used.[2][3]

Virus Strains: Laboratory-adapted strains (RSV-A Long, RSV-A2, RSV-A M37, RSV-B VR-

955) and a panel of 20 clinical isolates (10 RSV-A, 10 RSV-B) were utilized for activity

testing.[2][3]

Cells were seeded in 96-well plates and allowed to adhere.

Cells were infected with RSV at a specified multiplicity of infection (MOI).

Serial dilutions of Zelicapavir were added to the infected cells.

Plates were incubated for 5-6 days.

Cell viability was assessed using a reagent such as CellTiter-Glo®.

EC50 values were calculated as the drug concentration required to inhibit virus-induced cell

death by 50%.[2][3]

Cells were infected and treated with Zelicapavir as described for the CPE assay.

After the incubation period, total RNA was extracted from the cells.

Reverse transcription quantitative polymerase chain reaction (RT-qPCR) was performed to

quantify RSV-specific RNA levels.

EC50 values were calculated as the drug concentration that reduced viral RNA levels by

50% compared to untreated controls.[2]

In Vivo Efficacy
The in vivo antiviral activity of Zelicapavir was evaluated in an African green monkey model,

which is a well-established model for RSV infection.[4]
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Quantitative Data: In Vivo Efficacy in African Green
Monkeys

Animal Model
Treatment
Regimen

Outcome
Measure

Result Reference

African Green

Monkey

100 mg/kg

Zelicapavir, oral,

twice daily for 6

days

RSV RNA in

Bronchoalveolar

Lavage (BAL)

Fluid

Viral load was

below the limit of

detection by day

3 post-infection,

compared to a

peak of 10^6

copies/mL on

day 5 in

untreated

animals.

[4]

Experimental Protocol: Non-Human Primate Model
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Figure 2: Experimental Workflow for the In Vivo Efficacy Study in African Green Monkeys.
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Animal Model: Adult African green monkeys were used.

Acclimation: Animals were acclimated to the facility prior to the study.

Dosing: Animals were orally dosed with Zelicapavir (100 mg/kg) or a placebo, twice daily for

6 days. Dosing commenced 24 hours prior to virus inoculation.[4]

Infection: On day 0, animals were anesthetized and infected via intratracheal inoculation with

an RSV-A strain.

Sample Collection: Bronchoalveolar lavage (BAL) fluid was collected at multiple time points

(e.g., days 3, 5, and 7 post-infection).

Viral Load Quantification: RSV RNA levels in the BAL fluid were quantified using RT-qPCR to

determine the extent of viral replication and the effect of the treatment.[4]

Preclinical Pharmacokinetics
The pharmacokinetic (PK) profile of Zelicapavir was assessed in multiple preclinical species

following both intravenous and oral administration.

Quantitative Data: Pharmacokinetic Parameters
Species

Oral Bioavailability
(%)

Key In Vitro
Parameters

Reference

Mouse 35.4%
Caco-2 Permeability:

3.6 x 10⁻⁶ cm/sec
[1][4]

Rat 35.7%

Human Liver

Microsome Intrinsic

Clearance: 5

µL/min/mg

[1][4]

Dog 27.1% [1][4]

Monkey 39.5% [1][4]

Experimental Protocols: Pharmacokinetic Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15566439?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811274/
https://www.benchchem.com/product/b15566439?utm_src=pdf-body
https://www.enanta.com/wp-content/uploads/2022/02/ID-Week-2019-poster-EDP-938-PKPD.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811274/
https://www.enanta.com/wp-content/uploads/2022/02/ID-Week-2019-poster-EDP-938-PKPD.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811274/
https://www.enanta.com/wp-content/uploads/2022/02/ID-Week-2019-poster-EDP-938-PKPD.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811274/
https://www.enanta.com/wp-content/uploads/2022/02/ID-Week-2019-poster-EDP-938-PKPD.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811274/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Models: Pharmacokinetic studies were conducted in mice, rats, dogs, and

cynomolgus monkeys.[4]

Administration: Zelicapavir was administered as a single intravenous dose to determine

clearance and volume of distribution, and as a single oral dose (formulated in 0.5%

methylcellulose) to determine absorption and bioavailability.[1][4]

Sample Collection: Blood samples were collected at various time points post-dosing. Plasma

was separated for drug concentration analysis.

Bioanalysis: Plasma concentrations of Zelicapavir were determined using a validated LC-

MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

In Vitro Assays:

Permeability: Caco-2 cell monolayers were used to assess the in vitro permeability of

Zelicapavir.[4]

Metabolic Stability: Human liver microsomes were used to determine the in vitro intrinsic

clearance rate.[4]

Resistance Profile
In vitro resistance studies indicate that Zelicapavir has a high barrier to resistance compared

to other classes of RSV inhibitors, such as fusion or polymerase inhibitors.[1][2] Viruses that

did develop resistance to Zelicapavir contained mutations in the N-protein, confirming its

target.[2] Importantly, these resistant variants often demonstrated reduced viral fitness

compared to the wild-type virus.[3] No cross-resistance was observed with other classes of

RSV inhibitors.[1]

Conclusion
The preclinical data for Zelicapavir strongly support its development as a potent, orally

administered antiviral for the treatment of RSV infection. It demonstrates robust in vitro activity

against a wide range of RSV strains and significant in vivo efficacy in a relevant non-human

primate model. Its mechanism of action, targeting the essential N-protein, combined with a high
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barrier to resistance and favorable pharmacokinetic properties across multiple species,

establishes a solid foundation for its continued clinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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